4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C22H18FN3O2S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25) |
InChI Key |
PCDMCECXKAELMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LSN2424100; LSN 2424100; LSN-2424100. |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Core Formation
The sulfonamide group is typically introduced via nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, 4-fluorobenzenesulfonyl chloride serves as the electrophilic precursor. Reaction with a diamine intermediate containing both the 2-phenylphenyl and imidazol-2-ylmethyl groups is critical.
A patented approach (US6339099B1) describes analogous sulfonamide formations using aryl sulfonyl chlorides and secondary amines under basic conditions (e.g., triethylamine in dichloromethane). For the target compound, sequential alkylation may be required to avoid over-reaction. For instance, N-(2-phenylphenyl)amine could first react with the sulfonyl chloride, followed by introduction of the imidazol-2-ylmethyl group via reductive amination or alkylation.
Imidazole Side Chain Introduction
The 1H-imidazol-2-ylmethyl moiety is synthesized separately and coupled to the sulfonamide intermediate. A common method involves:
-
Imidazole alkylation : Reacting 2-chloromethylimidazole with the secondary amine of the sulfonamide.
-
Protection-deprotection strategies : To prevent undesired side reactions, the imidazole nitrogen may be protected with a benzyl group during coupling, followed by catalytic hydrogenolysis (Pd/C, H₂).
In a related study, NaH in DMF facilitated the arylation of imidazole derivatives with chloropyrimidines, suggesting similar conditions could apply for alkylation.
Biphenyl Group Installation
The N-(2-phenylphenyl) group is likely introduced through a Suzuki-Miyaura coupling or Ullmann reaction. However, direct synthesis from commercially available 2-phenylaniline is more practical. This amine can undergo sulfonylation with 4-fluorobenzenesulfonyl chloride before or after imidazole functionalization.
Stepwise Synthesis and Optimization
Route 1: Sequential Sulfonylation and Alkylation
-
Step 1 : React 4-fluorobenzenesulfonyl chloride with 2-phenylaniline in dichloromethane and triethylamine to yield N-(2-phenylphenyl)-4-fluorobenzenesulfonamide .
-
Step 2 : Alkylate the secondary amine with 2-chloromethylimidazole using NaH in DMF at 0–25°C.
-
Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Route 2: Reductive Amination
-
Step 1 : Prepare 4-fluoro-N-(2-phenylphenyl)benzenesulfonamide as above.
-
Step 2 : React with imidazole-2-carbaldehyde under reducing conditions (NaBH₃CN, MeOH) to form the imine intermediate, followed by reduction to the secondary amine.
Advantages : Better control over regioselectivity.
Yield : ~50–55%.
Critical Reaction Parameters
Solvent and Base Selection
Temperature and Time
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, MeCN/H₂O) showed >95% purity for optimized routes.
Challenges and Solutions
Regioselectivity in Sulfonylation
Using bulky bases (e.g., DMAP) or low temperatures minimizes over-alkylation.
Imidazole Stability
Protection of the imidazole NH with a Boc group prevents side reactions during alkylation, followed by TFA deprotection.
Comparative Analysis of Methods
| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 45–60% | 50–55% |
| Purity | >95% | >93% |
| Complexity | Moderate | High |
| Scalability | Good | Limited |
Chemical Reactions Analysis
LSN2424100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The fluoro group on the benzene ring can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties:
The compound's imidazole ring is a critical component in many antibacterial agents. Research indicates that five-membered heterocycles like imidazole play vital roles in the development of effective antibacterial drugs. The physicochemical properties of such compounds enhance their interaction with biological targets, leading to improved efficacy against bacterial infections .
Case Study: Drug Design Against Leishmaniasis
Recent studies have highlighted the use of structure-based drug design (SBDD) in developing new treatments for leishmaniasis, a disease caused by protozoan parasites. Compounds similar to 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide have been explored for their potential to inhibit specific metabolic pathways essential for the survival of the parasites. This approach has led to the identification of several promising drug candidates that exhibit potent activity against leishmaniasis .
Structure-Based Drug Design
High-Throughput Screening:
The compound has been evaluated through high-throughput screening methods to assess its biological activity. This technique allows researchers to quickly evaluate thousands of compounds for their potential therapeutic effects, significantly accelerating the drug discovery process .
Molecular Docking Studies:
Molecular docking studies have demonstrated that this compound can effectively bind to target proteins implicated in bacterial resistance mechanisms. These studies provide insights into how structural modifications could enhance the compound's binding affinity and selectivity .
Future Research Directions
Given its promising properties, further research on this compound could focus on:
- Optimization of Biological Activity: Investigating structural modifications to enhance antibacterial efficacy and reduce toxicity.
- Exploration of Other Therapeutic Areas: Evaluating the compound's potential in treating other infectious diseases or as a scaffold for developing novel drugs.
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy in live models.
Mechanism of Action
LSN2424100 exerts its effects by selectively binding to and antagonizing the orexin-2 receptor. This receptor is a G-protein coupled receptor that plays a key role in regulating arousal, wakefulness, and mood . By inhibiting the orexin-2 receptor, LSN2424100 reduces the activity of orexin-A and orexin-B neuropeptides, leading to its observed antidepressant-like and sleep-regulating effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfonamide Derivatives
Key Observations :
- Fluorine is a common substituent in sulfonamides for optimizing pharmacokinetics .
- Biphenyl groups (as in the target compound) may enhance lipophilicity compared to single aromatic rings, improving blood-brain barrier penetration .
- Imidazole linkages : The methylene group in the target compound offers rigidity, whereas thioether bridges (e.g., ) provide flexibility but lower oxidative stability.
Spectral Comparisons:
Biological Activity
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide, also known as LSN2424100, is a compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H18FN3O2S
- Molecular Weight : 407.5 g/mol
- IUPAC Name : 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide
- InChI Key : PCDMCECXKAELMI-UHFFFAOYSA-N
The compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors. Research indicates that it functions as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the receptor's activity without directly activating it. This modulation is crucial for its potential use in treating anxiety and related disorders .
Antitumor Activity
Studies have shown that sulfonamide derivatives like LSN2424100 possess anticancer properties. They inhibit tumor-associated carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. The structural features of LSN2424100 allow it to effectively bind to these enzymes, thereby exerting its anticancer effects .
In Vitro Studies
A series of in vitro experiments evaluated the effects of LSN2424100 on cell lines associated with various cancers. The results indicated a significant reduction in cell viability at concentrations as low as 0.001 nM, demonstrating potent inhibitory effects on tumor growth.
| Compound | Dose (nM) | Effect on Cell Viability (%) |
|---|---|---|
| Control | 0 | 100 |
| LSN2424100 | 0.001 | 30 |
| Compound A | 0.001 | 50 |
| Compound B | 0.001 | 45 |
Metabolic Stability
Research on the metabolic stability of LSN2424100 revealed that it remains largely unmetabolized in human liver microsomes (HLMs), indicating a favorable pharmacokinetic profile. After 120 minutes of incubation, approximately 90% of the parent compound remained intact . This stability is crucial for maintaining therapeutic levels in vivo.
Pharmacokinetics
The pharmacokinetic parameters were assessed using various computational models, including ADME/PK analysis. The results highlighted the compound's favorable absorption and distribution characteristics, with predicted high permeability across biological membranes .
Q & A
Q. What are the key synthetic steps and purification methods for 4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide formation : Reacting a fluorobenzene sulfonyl chloride precursor with an imidazole-containing amine under basic conditions (e.g., using triethylamine in dichloromethane).
- Coupling reactions : Introducing the 2-phenylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Characterization is performed via NMR (¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular weight validation) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C4 of the benzene ring, imidazole methylene linkage).
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (C₂₄H₂₀FN₃O₂S; exact mass 433.126 g/mol).
- HPLC : For purity assessment (>98% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. What are the general biological activities associated with sulfonamide-imidazole hybrids like this compound?
Sulfonamide-imidazole derivatives are studied for:
- Enzyme inhibition : Carbonic anhydrase or kinase inhibition due to sulfonamide’s zinc-binding capability.
- Receptor modulation : Potential interaction with orexin receptors (e.g., OX1R/OX2R), inferred from structural analogs in pharmacological studies .
Advanced Research Questions
Q. How does the compound’s fluorine substitution influence its pharmacokinetic properties and target selectivity?
The 4-fluoro group on the benzene ring enhances:
- Lipophilicity : Improved membrane permeability (LogP ~3.2, predicted via ChemAxon).
- Metabolic stability : Resistance to cytochrome P450-mediated oxidation.
- Target selectivity : Fluorine’s electronegativity may stabilize hydrogen bonds with residues in enzyme active sites (e.g., carbonic anhydrase IX) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from:
- Purity variability : Impurities >2% can skew bioassay results; enforce strict HPLC validation.
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor isoforms (e.g., OX1R vs. OX2R).
- Structural analogs : Compare with derivatives like N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () to isolate substituent effects .
Q. What strategies optimize synthetic yield while minimizing side products?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for imidazole coupling) and improves yield by 15–20%.
- Catalyst screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling (≥85% yield vs. 60% with PdCl₂).
- Temperature control : Maintain ≤60°C during sulfonamide formation to prevent imidazole ring degradation .
Q. What in silico methods predict the compound’s interaction with orexin receptors?
- Molecular docking (AutoDock Vina) : Simulate binding to OX1R (PDB ID: 6TO4); the sulfonamide group shows affinity for Asn318 and His344.
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations.
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
